molecular formula C12H7I2N B1661987 3,6-Diiodo-9H-carbazole CAS No. 57103-02-3

3,6-Diiodo-9H-carbazole

Cat. No.: B1661987
CAS No.: 57103-02-3
M. Wt: 419 g/mol
InChI Key: PECAOKZHORDWAI-UHFFFAOYSA-N
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Description

3,6-Diiodo-9H-carbazole is an organic compound characterized by the presence of two iodine atoms at the 3 and 6 positions on the carbazole ring. Carbazole derivatives, including this compound, are known for their unique photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .

Biochemical Analysis

Biochemical Properties

It is known that carbazole derivatives, including 3,6-Diiodo-9H-carbazole, are used to design and synthesize other carbazole derivatives . The presence of iodine atoms in the this compound molecule could potentially influence its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Carbazole derivatives are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the presence of heavy atoms (Cl and Br) in carbazole derivatives decreases the relative quantum yield of fluorescence and increases phosphorescence . This suggests that this compound could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that carbazole derivatives have been used in electrophotographic materials , suggesting that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Carbazole derivatives are known to be precursors of materials used in electronics and photonics , suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially interact with transporters or binding proteins and affect its localization or accumulation.

Subcellular Localization

It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially be directed to specific compartments or organelles due to targeting signals or post-translational modifications.

Preparation Methods

The synthesis of 3,6-Diiodo-9H-carbazole typically involves the iodination of carbazole. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at an appropriate temperature, followed by purification and crystallization to obtain the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .

Chemical Reactions Analysis

3,6-Diiodo-9H-carbazole undergoes various chemical reactions, including:

Scientific Research Applications

Material Science Applications

1.1 Organic Light Emitting Diodes (OLEDs)
3,6-Diiodo-9H-carbazole serves as a crucial building block in the synthesis of hole-transporting materials for OLEDs. Its structural properties, including planarity and high electron mobility, make it ideal for enhancing the efficiency of these devices. Research indicates that carbazole derivatives exhibit improved charge transport properties when incorporated into OLED architectures .

1.2 Photovoltaic Devices
The compound has been investigated for use in organic photovoltaic cells due to its ability to absorb light and facilitate charge separation. Studies suggest that incorporating this compound can enhance the power conversion efficiency of solar cells by improving the charge carrier mobility .

Medicinal Chemistry Applications

2.1 Anticancer Activity
Research has demonstrated that this compound derivatives exhibit promising anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colorectal cancer . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess potent activity against bacterial and fungal strains, potentially offering new avenues for antibiotic development .

Photonic Applications

3.1 Fluorescent Dyes
this compound is utilized in the development of fluorescent dyes due to its strong luminescent properties. These dyes are applicable in biological imaging and sensing technologies . The compound's ability to emit light upon excitation makes it suitable for various fluorescence-based assays.

Case Studies

Study Application Findings
Zhang et al. (2009)OLEDsDemonstrated enhanced efficiency with carbazole derivatives in OLED structures
Lu et al. (2006)AnticancerIdentified cytotoxic effects on A549 and HCT116 cell lines; mechanism linked to apoptosis induction
Grigalevicius et al. (2011)PhotovoltaicsReported increased power conversion efficiency in solar cells using carbazole-based materials

Comparison with Similar Compounds

3,6-Diiodo-9H-carbazole can be compared with other carbazole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its suitability for optoelectronic applications due to its enhanced charge transfer capabilities and stability.

Biological Activity

3,6-Diiodo-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities.

This compound has a molecular formula of C12H8I2N and a molecular weight of 400.00 g/mol. The presence of iodine substituents at the 3 and 6 positions enhances its biological activity by increasing electron density and influencing molecular interactions.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study by Dabrovolskas et al., the compound demonstrated stronger antibacterial effects against Bacillus subtilis compared to amoxicillin, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml . The disk diffusion method confirmed its efficacy against various bacterial strains, highlighting the importance of the iodine substituents in enhancing antimicrobial properties.

CompoundBacterial StrainMIC (µg/ml)
This compoundBacillus subtilis31.25
AmoxicillinBacillus subtilis62.5
3-Iodo-9H-CarbazoleEscherichia coli62.5

Antifungal Properties

The compound also shows antifungal activity against various strains of Candida, with studies indicating that its effectiveness is pH-dependent. The antifungal activity was significantly higher in acidic environments, suggesting potential applications in treating fungal infections under specific conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. It was found to exhibit cytotoxic effects on non-small cell lung cancer (A549) and human colorectal cancer (HCT116) cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using methods such as the DPPH radical scavenging assay. The compound exhibited moderate antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative stress associated with various diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on carbazole derivatives including this compound showed that it outperformed traditional antibiotics in inhibiting bacterial growth, particularly against Bacillus subtilis. This suggests a promising avenue for developing new antibacterial agents based on carbazole derivatives .
  • Cytotoxicity in Cancer Research : In vitro studies revealed that treatment with this compound resulted in significant cytotoxicity against A549 and HCT116 cell lines, with IC50 values indicating potent anti-cancer properties . These findings support further investigation into its use as an anticancer agent.

Properties

IUPAC Name

3,6-diiodo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAOKZHORDWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389437
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-02-3
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diiodo-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,6-Diiodo-9H-carbazole
3,6-Diiodo-9H-carbazole
3,6-Diiodo-9H-carbazole
3,6-Diiodo-9H-carbazole

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